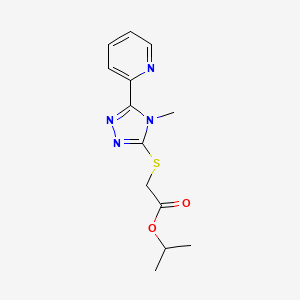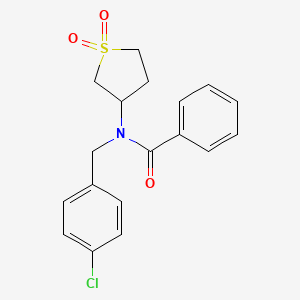![molecular formula C27H27N3O B12133073 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes multiple aromatic rings and a pentyloxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indole derivatives.
Wissenschaftliche Forschungsanwendungen
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the pentyloxybenzyl group.
6H-indolo[2,3-b]quinoxaline: Another related compound with a different substitution pattern.
Uniqueness
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H27N3O |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
7-methyl-6-[(4-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H27N3O/c1-3-4-7-17-31-21-15-13-20(14-16-21)18-30-26-19(2)9-8-10-22(26)25-27(30)29-24-12-6-5-11-23(24)28-25/h5-6,8-16H,3-4,7,17-18H2,1-2H3 |
InChI-Schlüssel |
SKGXIKBCSZNFJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate](/img/structure/B12132998.png)

![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![6-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12133011.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide](/img/structure/B12133012.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133015.png)

![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide](/img/structure/B12133026.png)
![2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide](/img/structure/B12133031.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133039.png)
![3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12133043.png)


![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
